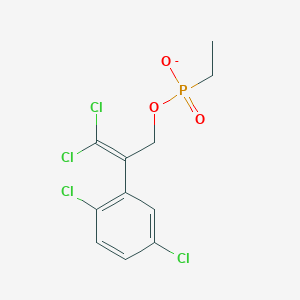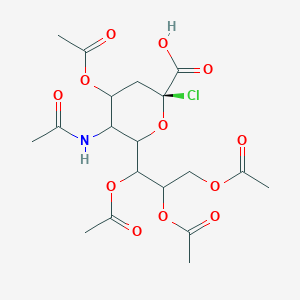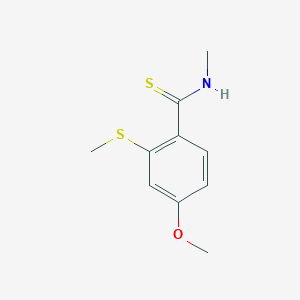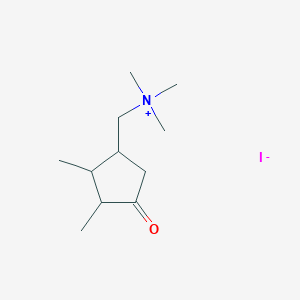![molecular formula C15H20O3 B14604325 1-[4-(2,2-Dimethylpropanoyl)phenyl]ethyl acetate CAS No. 59793-86-1](/img/structure/B14604325.png)
1-[4-(2,2-Dimethylpropanoyl)phenyl]ethyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(2,2-Dimethylpropanoyl)phenyl]ethyl acetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound features a phenyl group substituted with a 2,2-dimethylpropanoyl group and an ethyl acetate moiety.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2,2-Dimethylpropanoyl)phenyl]ethyl acetate typically involves the esterification of 4-(2,2-dimethylpropanoyl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The use of such reactors allows for better control over reaction conditions, leading to higher yields and purity of the final product. The process involves the same esterification reaction but is optimized for large-scale production.
化学反応の分析
Types of Reactions: 1-[4-(2,2-Dimethylpropanoyl)phenyl]ethyl acetate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, the ester bond can be hydrolyzed to yield 4-(2,2-dimethylpropanoyl)benzoic acid and ethanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to produce the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Hydrolysis: 4-(2,2-Dimethylpropanoyl)benzoic acid and ethanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
1-[4-(2,2-Dimethylpropanoyl)phenyl]ethyl acetate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
作用機序
The mechanism of action of 1-[4-(2,2-Dimethylpropanoyl)phenyl]ethyl acetate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary but often include binding to active sites or altering the conformation of target proteins.
類似化合物との比較
Ethyl acetate: A simpler ester with similar functional groups but lacking the phenyl and dimethylpropanoyl moieties.
Methyl benzoate: Another ester with a benzene ring but different substituents.
Isopropyl acetate: An ester with a similar structure but different alkyl groups.
Uniqueness: 1-[4-(2,2-Dimethylpropanoyl)phenyl]ethyl acetate is unique due to the presence of both the phenyl ring and the 2,2-dimethylpropanoyl group, which confer distinct chemical and physical properties. This combination of functional groups makes it particularly useful in specific applications, such as the synthesis of complex organic molecules and the development of specialized fragrances.
特性
CAS番号 |
59793-86-1 |
|---|---|
分子式 |
C15H20O3 |
分子量 |
248.32 g/mol |
IUPAC名 |
1-[4-(2,2-dimethylpropanoyl)phenyl]ethyl acetate |
InChI |
InChI=1S/C15H20O3/c1-10(18-11(2)16)12-6-8-13(9-7-12)14(17)15(3,4)5/h6-10H,1-5H3 |
InChIキー |
XWLNYYMKPBLFSB-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=C(C=C1)C(=O)C(C)(C)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Thiazolo[4,5-c]pyridine-4,6-diamine](/img/structure/B14604246.png)




![2-[(N-Ethyl-N-phenyl-beta-alanyl)amino]ethyl acetate](/img/structure/B14604300.png)

![1-(4-{Hydroxy[3-(trifluoromethyl)phenyl]methyl}phenyl)ethan-1-one](/img/structure/B14604310.png)

![Diethyl 4,4'-[methylenebis(oxy)]dibenzoate](/img/structure/B14604319.png)


![1-[(Diphenylarsoryl)methyl]cyclohexan-1-ol](/img/structure/B14604337.png)
![1,3-Bis(3,3-dimethylbicyclo[2.2.1]heptan-2-yl)propan-2-one](/img/structure/B14604339.png)
